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Compound of Interest

Compound Name: 4-(Benzo[dJoxazol-2-yl)phenol

Cat. No.: B1597221

An In-depth Technical Guide: Physicochemical Properties and Applications of 4-
(Benzo[d]oxazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)phenol, a
heterocyclic compound of significant interest in medicinal chemistry and materials science. As a
member of the benzoxazole family, this molecule serves as a privileged scaffold in drug
discovery and a functional core for fluorescent probes.[1][2] This document synthesizes critical
data on its molecular structure, physicochemical properties, synthesis, and spectroscopic
characterization. Furthermore, it delves into the compound's reactivity and highlights its
emerging applications, particularly its role as an epigenetic modulator. This guide is intended
for researchers, chemists, and drug development professionals seeking a detailed, practical
understanding of this versatile molecule.

Molecular Identity and Structure
Nomenclature and Chemical Identifiers

4-(Benzo[d]oxazol-2-yl)phenol is an aromatic heterocyclic compound. Its structure features a
phenol group attached at the second position of a benzoxazole ring system.[3] The
benzoxazole moiety itself is a bicyclic structure formed by the fusion of a benzene ring and an
oxazole ring.[4] This arrangement confers a rigid, planar geometry that is crucial for its
biological and photophysical activities.
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Identifier Value Source
IUPAC Name 4-(1,3-benzoxazol-2-yl)phenol PubChem|[3]
CAS Number 3315-19-3 PubChem][3]
Molecular Formula C13HoNO:2 PubChem|[3]
Molecular Weight 211.22 g/mol PubChem][3]
, C1=CC=C2C(=C1)N=C(02)C3
Canonical SMILES PubChem|[3]
=CC=C(C=C3)O
PDQPTWHZKVUJQX-
InChlKey PubChem][3]
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Structural Elucidation

The core of 4-(Benzo[d]oxazol-2-yl)phenol is the aromatic and stable benzoxazole ring.[4]
The linkage of the phenol ring via a single C-C bond allows for one degree of rotational
freedom, influencing its conformation in solution and its binding capabilities within biological
targets.[5] The phenolic hydroxyl (-OH) group is a key functional feature, acting as a hydrogen
bond donor and imparting weakly acidic properties to the molecule.[5]

Physicochemical Properties

The physicochemical profile of a compound is paramount for predicting its behavior in both
chemical and biological systems. These properties are critical for applications ranging from
reaction optimization to drug formulation.

Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following
properties for 4-(Benzo[d]oxazol-2-yl)phenol have been calculated and are available in public
databases.[3][5]
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Property

Value

Implication for Researchers

XLogP3

3.1

Indicates good lipophilicity,
suggesting preferential
solubility in nonpolar solvents
and potential for cell

membrane permeability.[3]

Hydrogen Bond Donor Count

The single phenolic hydroxyl
group can participate in
hydrogen bonding, a critical

interaction in receptor binding.

[5]

Hydrogen Bond Acceptor

Count

The nitrogen and two oxygen
atoms can act as hydrogen
bond acceptors, contributing to
solubility and biological

interactions.[5]

Rotatable Bond Count

Low rotational freedom
suggests a relatively rigid
conformation, which can be
advantageous for specific,
high-affinity binding to targets.
[5]

Topological Polar Surface Area
(TPSA)

46.3 A2

This value is well within the
range for good oral
bioavailability in drug

candidates.[3]

Exact Mass

211.063328530 Da

Essential for high-resolution
mass spectrometry analysis to

confirm compound identity.[3]

Experimental Properties

While computed data is useful, experimentally determined properties provide real-world

validation.
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» Melting Point: A reported melting point for a related benzoxazole derivative synthesized
under similar conditions is 180°C.[1] It is crucial to note that purity significantly affects melting
point; highly purified samples are expected to have a sharp, defined melting range.

o Solubility: Based on its structure and high XLogP3 value, the compound is expected to have
low solubility in water. It is readily soluble in polar aprotic organic solvents such as dimethyl
sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in alcohols like
ethanol and methanol.[6]

o Appearance: When synthesized and purified, it typically forms a granular solid.[1]

Synthesis and Purification

The synthesis of benzoxazoles is a well-established area of organic chemistry. The most
common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid
or its derivative.[1]

Synthetic Pathway Overview

4-(Benzo[d]oxazol-2-yl)phenol is typically synthesized via the condensation of 2-aminophenol
and 4-hydroxybenzoic acid. The reaction proceeds through the formation of an amide
intermediate, followed by an intramolecular cyclization with the elimination of water to form the
stable oxazole ring. Using a catalyst like ammonium chloride in a solvent such as ethanol is a
common practice for this transformation.[1]

Detailed Experimental Protocol

This protocol is adapted from established green synthesis methodologies for benzoxazole
derivatives.[1]

o Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (0.01 mole) and 4-
hydroxybenzoic acid (0.01 mole) in stoichiometric proportion.

e Solvent and Catalyst Addition: Add ethanol (10-15 mL) as the solvent and a catalytic amount
of ammonium chloride (e.g., 0.5 g).

o Reaction: Equip the flask with a condenser and stir the mixture on a hot plate at 80°C for 6 to
8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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e Product Precipitation (Workup): Upon completion, allow the reaction mixture to cool to room
temperature. Pour the mixture into a beaker of ice-cold water. The low solubility of the

product in water will cause it to precipitate out as a solid.

« |solation: Collect the granular solid product by vacuum filtration and wash it with cold water
to remove any residual catalyst and unreacted starting materials.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent, such as ethanol, to yield the final, pure compound.
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Synthesis Workflow
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4-Hydroxybenzoic Acid
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Enzymatic Reaction

H3K27me3 > JMJID3 Enzyme | Catalyzes H3K27me2
(Histone Substrate) Binds & Inhibits (Active Site) (Demethylated Product)

4-(Benzo[d]oxazol- Demethylation
2-yl)phenol BLOCKED

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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